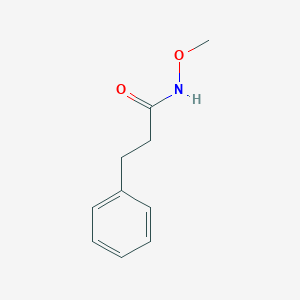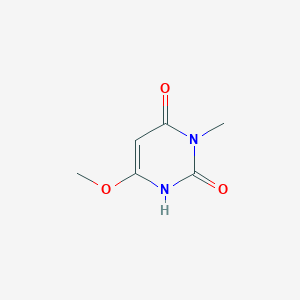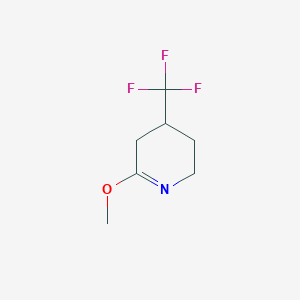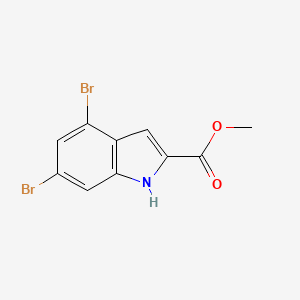
methyl 4,6-dibromo-1H-indole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4,6-dibromo-1H-indole-2-carboxylate (MDBIC) is an organic compound that has both scientific research applications and industrial uses. It is a brominated heterocyclic compound with a molecular weight of 353.96 g/mol. MDBIC is widely used in the chemical industry as a reagent for organic synthesis, and has recently gained attention for its potential use in medical and scientific research applications.
Aplicaciones Científicas De Investigación
Methyl 4,6-dibromo-1H-indole-2-carboxylate has recently gained attention as a potential tool for use in medical and scientific research applications. It has been studied for its potential use as a therapeutic agent for the treatment of certain diseases and conditions, including cancer, diabetes, and neurodegenerative diseases. methyl 4,6-dibromo-1H-indole-2-carboxylate has also been studied for its potential use as a diagnostic agent for the detection of certain diseases and conditions, such as cancer and Alzheimer’s disease.
Mecanismo De Acción
The exact mechanism of action of methyl 4,6-dibromo-1H-indole-2-carboxylate is not yet fully understood. However, it is believed to act as an inhibitor of certain enzymes involved in the metabolism of carbohydrates, proteins, and lipids. methyl 4,6-dibromo-1H-indole-2-carboxylate has also been found to have antioxidant activity, which may play a role in its therapeutic effects.
Biochemical and Physiological Effects
methyl 4,6-dibromo-1H-indole-2-carboxylate has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes involved in the metabolism of carbohydrates, proteins, and lipids. It has also been found to have antioxidant activity, which may play a role in its therapeutic effects. In addition, methyl 4,6-dibromo-1H-indole-2-carboxylate has been found to have anti-inflammatory and anti-cancer activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of methyl 4,6-dibromo-1H-indole-2-carboxylate in laboratory experiments has several advantages. It is relatively easy to synthesize, and can be used in a variety of applications. It is also relatively stable and non-toxic, making it safe to use in laboratory experiments. However, there are some limitations to the use of methyl 4,6-dibromo-1H-indole-2-carboxylate in laboratory experiments. It is not water soluble, which can limit its use in certain applications. In addition, it is not commercially available, which can make it difficult to obtain in large quantities.
Direcciones Futuras
There are a number of potential future directions for the use of methyl 4,6-dibromo-1H-indole-2-carboxylate in scientific research. One potential direction is the development of new therapeutic agents based on methyl 4,6-dibromo-1H-indole-2-carboxylate for the treatment of certain diseases and conditions. Another potential direction is the development of new diagnostic agents based on methyl 4,6-dibromo-1H-indole-2-carboxylate for the detection of certain diseases and conditions. Additionally, methyl 4,6-dibromo-1H-indole-2-carboxylate may be used to develop new methods of drug delivery and drug targeting. Finally, methyl 4,6-dibromo-1H-indole-2-carboxylate may be used to develop new methods for the synthesis of other organic compounds.
Métodos De Síntesis
Methyl 4,6-dibromo-1H-indole-2-carboxylate can be synthesized using a variety of methods. The most common method is the reaction of 4,6-dibromo-1H-indole-2-carboxylic acid with methyl iodide in the presence of a base such as potassium carbonate. This reaction produces a methyl ester of the acid, which is then purified by recrystallization. Other methods of synthesis include the reaction of 4,6-dibromo-1H-indole-2-carboxylic acid with methyl bromide, or the reaction of 4,6-dibromo-1H-indole-2-carboxylic acid with methyl chloride in the presence of a base.
Propiedades
IUPAC Name |
methyl 4,6-dibromo-1H-indole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Br2NO2/c1-15-10(14)9-4-6-7(12)2-5(11)3-8(6)13-9/h2-4,13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPTGSBYOSXXKDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(N1)C=C(C=C2Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Br2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.98 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4,6-dibromo-1H-indole-2-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

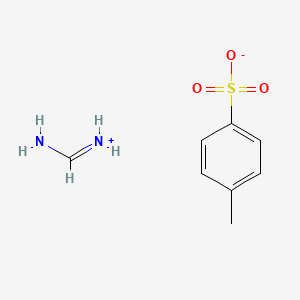
![methyl 2-(aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B6603107.png)
![2-{[2-(4-bromo-1,3-thiazol-2-yl)-7-{[(9H-fluoren-9-yl)methoxy]carbonyl}-7-azaspiro[3.5]nonan-2-yl]oxy}acetic acid](/img/structure/B6603122.png)
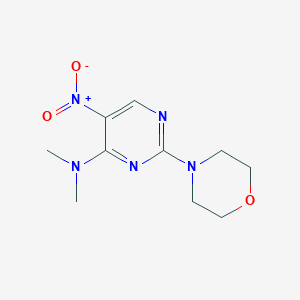
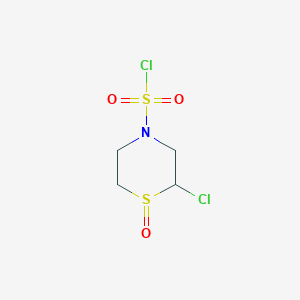
![tert-butyl N-({4-amino-2-oxabicyclo[2.2.2]octan-1-yl}methyl)carbamate](/img/structure/B6603139.png)
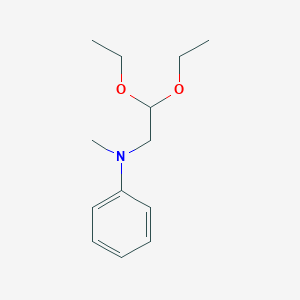
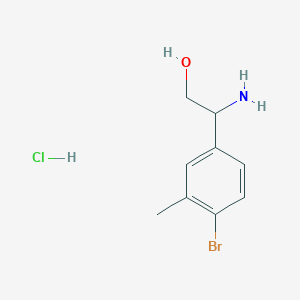
![8-methoxyimidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride](/img/structure/B6603152.png)
![tert-butyl 7-amino-1-azaspiro[3.5]nonane-1-carboxylate, Mixture of diastereomers](/img/structure/B6603157.png)
![2-{[(tert-butoxy)carbonyl]amino}-2-(4,4-dimethylcyclohexyl)acetic acid](/img/structure/B6603164.png)
